2-[(E)-(2-carbamimidoylhydrazinylidene)methyl]phenyl benzenesulfonate
Overview
Description
2-[(E)-(2-carbamimidoylhydrazinylidene)methyl]phenyl benzenesulfonate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonate group attached to a phenyl ring, which is further linked to a hydrazinylidene moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
The primary target of CCG-13771 is Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound exerts its inhibitory effects on DprE1 through the formation of hydrogen bonds with the pivotal active site Cys387 residue .
Mode of Action
CCG-13771 interacts with its target, DprE1, by forming hydrogen bonds with the Cys387 residue in the active site . This interaction inhibits the function of DprE1, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of DprE1 disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the death of the bacteria .
Result of Action
The result of CCG-13771’s action is the inhibition of DprE1, which leads to the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . This disruption results in the death of the bacteria, exhibiting promising antitubercular activity .
Preparation Methods
The synthesis of 2-[(E)-(2-carbamimidoylhydrazinylidene)methyl]phenyl benzenesulfonate typically involves a multistep synthetic protocol. One common method includes the reaction of a benzenesulfonate derivative with a hydrazine compound under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
2-[(E)-(2-carbamimidoylhydrazinylidene)methyl]phenyl benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the hydrazinylidene moiety are replaced with other groups.
Scientific Research Applications
2-[(E)-(2-carbamimidoylhydrazinylidene)methyl]phenyl benzenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-[(E)-(2-carbamimidoylhydrazinylidene)methyl]phenyl benzenesulfonate can be compared with other similar compounds, such as:
(E)-4-((2-(pyrazine-2-carbonyl)hydrazinylidene)methyl)phenyl benzenesulfonate: This compound shares a similar benzenesulfonate scaffold but differs in the substituents on the hydrazinylidene moiety.
2-[(carbamothioylhydrazono)methyl]phenyl 4-methylbenzenesulfonate: This compound has a similar core structure but includes a carbamothioyl group, which imparts different chemical properties and reactivity.
Properties
IUPAC Name |
[2-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl] benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c15-14(16)18-17-10-11-6-4-5-9-13(11)21-22(19,20)12-7-2-1-3-8-12/h1-10H,(H4,15,16,18)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCMXQXKKZNDGC-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NN=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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